![molecular formula C29H22F3N5O3S B13379563 N'-[(2-hydroxy-1-naphthyl)methylene]-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B13379563.png)
N'-[(2-hydroxy-1-naphthyl)methylene]-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
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Description
N'-[(2-hydroxy-1-naphthyl)methylene]-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a useful research compound. Its molecular formula is C29H22F3N5O3S and its molecular weight is 577.6 g/mol. The purity is usually 95%.
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Biological Activity
N'-[(2-hydroxy-1-naphthyl)methylene]-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C28H23N5O3S with a molecular weight of approximately 491.58 g/mol. The structure features a naphthalene ring, a triazole moiety, and a sulfanyl group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A series of derivatives were tested against various bacterial strains, demonstrating moderate to high antibacterial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 μg/mL to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | 3.12 | Staphylococcus aureus |
Compound B | 6.25 | Escherichia coli |
Compound C | 12.5 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's structural features suggest potential anticancer properties, particularly due to the presence of the triazole ring which is known for its bioactivity in cancer treatment. In vitro assays have shown that related compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : The compound was evaluated against several cancer cell lines, including breast and colon cancer cells, showing promising results in reducing cell viability.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes related to bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : The presence of electron-withdrawing groups may enhance ROS production in targeted cells, leading to apoptosis.
Case Study 1: Antibacterial Efficacy
A study conducted on a range of synthesized hydrazones demonstrated that those with trifluoromethyl substitutions exhibited enhanced antibacterial properties due to increased lipophilicity and membrane permeability .
Case Study 2: Anticancer Potential
In another study focusing on triazole derivatives, compounds structurally similar to N'-[(2-hydroxy-1-naphthyl)methylene]-2-{...} showed significant cytotoxicity against breast cancer cells with IC50 values below 20 μM . This suggests that modifications in the hydrazone structure can lead to improved therapeutic efficacy.
Properties
Molecular Formula |
C29H22F3N5O3S |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C29H22F3N5O3S/c1-40-22-12-9-19(10-13-22)27-35-36-28(37(27)21-7-4-6-20(15-21)29(30,31)32)41-17-26(39)34-33-16-24-23-8-3-2-5-18(23)11-14-25(24)38/h2-16,38H,17H2,1H3,(H,34,39)/b33-16+ |
InChI Key |
YUOKBOMSWLXKQD-MHDJOFBISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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